molecular formula C6H6N2O B1278807 2-Amino-4-methylfuran-3-carbonitrile CAS No. 5117-87-3

2-Amino-4-methylfuran-3-carbonitrile

Cat. No. B1278807
CAS RN: 5117-87-3
M. Wt: 122.12 g/mol
InChI Key: IPEZLDLJNUPTMI-UHFFFAOYSA-N
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Description

2-Amino-4-methylfuran-3-carbonitrile is a chemical compound that has been the subject of various synthetic methods and transformations. It is a derivative of 2-aminofuran-3-carbonitriles, which are compounds of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 2-aminofuran-3-carbonitriles has been achieved through different methods. One efficient method involves a cascade Stetter-γ-ketonitrile cyclization reaction catalyzed by N-heterocyclic carbenes, which allows for the formation of 4,5-disubstituted 2-aminofuran-3-carbonitriles from aromatic aldehydes and acylidenemalononitriles under mild conditions . Another approach for synthesizing 2-amino-4-methyl-5-phenylfuran-3-carbonitrile specifically utilizes acidic conditions, which is a departure from the basic conditions previously reported. This method employs trifluoroacetic acid (TFA) at room temperature, enabling the synthesis of various functionalized derivatives .

Molecular Structure Analysis

The molecular structure of related 2-aminofuran-3-carbonitrile derivatives has been characterized using X-ray structure analysis. For instance, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, has been determined, revealing a monoclinic space group with specific cell parameters and stabilization by various hydrogen bonds and π interactions . Although the exact structure of 2-amino-4-methylfuran-3-carbonitrile is not detailed, similar analytical techniques would likely be used to elucidate its molecular structure.

Chemical Reactions Analysis

2-Aminofuran-3-carbonitriles undergo various chemical transformations. For example, 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles can be thermally aromatized to 2-aminofuran-3-carbonitriles, which can then undergo photoxidative ring transformation to yield different products. Mild acidic hydrolysis can lead to tetrahydro-2-oxofuran-3,4-dicarbonitriles, which can be further transformed into other compounds such as 2,5-dihydro-2-oxofuran-3-carbonitrile or 3,3a-dihydrofuro[3,4-c]pyrrole-1,4,6-trione .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4-methylfuran-3-carbonitrile and its derivatives are influenced by their functional groups and molecular structure. The presence of amino and nitrile groups suggests potential reactivity with nucleophiles and electrophiles, respectively. The aromatic furan ring implies potential for π-π interactions, which can affect the compound's solubility and crystallinity. The exact physical properties such as melting point, boiling point, and solubility would require empirical determination.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound 2-Amino-4-methylfuran-3-carbonitrile has been studied in various chemical syntheses and transformations. For instance, research by Watanuki et al. (2004) demonstrated its cyclization from 3-benzoyl-2-cyanobutyronitrile under acidic conditions, highlighting a method to access various functional groups through this route (Watanuki et al., 2004).

Antimicrobial Activity

  • Some derivatives of 2-Amino-4-methylfuran-3-carbonitrile have shown potential in antimicrobial activities. For example, Bhuiyan et al. (2005) synthesized Furo[3,2-e]imidazo[1,2-c]pyrimidines and Furo[2,3-d]pyrimidines from 2-Amino-4,5-diphenylfuran-3-carbonitrile, which exhibited antimicrobial properties (Bhuiyan et al., 2005).

Corrosion Inhibition

  • The compound and its derivatives have been explored as corrosion inhibitors. Verma et al. (2015) studied the effects of 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, derivatives of 2-amino-4-methylfuran-3-carbonitrile, in inhibiting mild steel corrosion, demonstrating their potential in industrial applications (Verma et al., 2015).

properties

IUPAC Name

2-amino-4-methylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEZLDLJNUPTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451999
Record name 2-AMINO-4-METHYL-3-FURONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylfuran-3-carbonitrile

CAS RN

5117-87-3
Record name 2-AMINO-4-METHYL-3-FURONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-methylfuran-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of malononitrile (0.96 g, 14.6 mmol), acetol (1.08 g, 14.6 mmol) in methanol (10 mL) at 0° C. was added, dropwise, triethylamine (2.0 mL). The reaction mixture was stirred at room temperature overnight. After removal of solvent under reduced pressure the crude solid washed with cold isopropanol to give product as white powder (0.54 g, 30%). HPLC/MS: (M+H)+ 123.3 m/z. Retention time (LC-MS)=1.81 min. 1H NMR (CD3OD): 6.58(s, 1H,); 1.95 (s, 3H).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Zhao, X Gao, Y Wang, J Ai, Y Wang, Y Chen… - Bioorganic & medicinal …, 2011 - Elsevier
… 14a–f (Scheme 2), the key intermediates to access furo[2,3-d]pyrimidines 15a–f were not commercially available, they were prepared 21 from 2-amino-4-methylfuran-3-carbonitrile 11 …
Number of citations: 42 www.sciencedirect.com
RKV Devambatla, OA Namjoshi… - Journal of medicinal …, 2016 - ACS Publications
The design, synthesis, and biological evaluations of eight 4-substituted 5-methyl-furo[2,3-d]pyrimidines are reported. Synthesis involved N 4 -alkylation of N-aryl-5-methylfuro[2,3-d]…
Number of citations: 33 pubs.acs.org
RKV Devambatla - 2015 - dsc.duq.edu
This dissertation describes an introduction, background and research progress in the areas of multitargeted single agents and tubulin inhibitors in cancer chemotherapy and selective …
Number of citations: 1 dsc.duq.edu
H Eilingsfeld, M Patsch… - Liebigs Annalen der …, 1980 - Wiley Online Library
Für das Umsetzungsprodukt aus Malonsäuredinitril und Hydroxyaceton wurde die Struktur des Dimeren 3 durch Röntgenstrukturanalyse bewiesen. Derivate, die sich von 3 ableiten, …

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